molecular formula C13H9ClO3 B5575283 2-chlorophenyl 3-(2-furyl)acrylate

2-chlorophenyl 3-(2-furyl)acrylate

Cat. No.: B5575283
M. Wt: 248.66 g/mol
InChI Key: AEPPTDDUKBQBCX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chlorophenyl 3-(2-furyl)acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl 3-(2-furyl)acrylate typically involves the esterification of 3-(2-furyl)acrylic acid with 2-chlorophenol. One common method is the use of acid catalysts such as methanesulfonic acid (MeSO3H) supported on silica (SiO2) to facilitate the esterification reaction . The reaction is carried out under solvent-free conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, catalyst concentration, and reaction time. The use of heterogeneous acid catalysts like MeSO3H/SiO2 allows for efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-chlorophenyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation is typically performed using Pd/C under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Saturated acrylate derivatives.

    Substitution: Substituted phenyl acrylates with different functional groups.

Scientific Research Applications

2-chlorophenyl 3-(2-furyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorophenyl 3-(2-furyl)acrylate involves its interaction with molecular targets through its functional groups. The furan ring and chlorinated phenyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chlorinated phenyl group and a furan ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-chlorophenyl) (E)-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-5-1-2-6-12(11)17-13(15)8-7-10-4-3-9-16-10/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPPTDDUKBQBCX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C=CC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OC(=O)/C=C/C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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